(R)-3-(2-Chlorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(3R)-3-(2-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
JNZSMHIXJZFJIE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for R 3 2 Chlorophenoxy Butanoic Acid
Enantioselective Synthesis Strategies
Asymmetric Catalysis Approaches
Asymmetric catalysis, utilizing either metal complexes with chiral ligands or small organic molecules, stands as a powerful tool for the direct synthesis of enantiomerically enriched compounds from prochiral precursors.
The efficacy of transition metal-catalyzed asymmetric reactions is fundamentally dependent on the structure of the chiral ligand coordinated to the metal center. These ligands create a chiral environment, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. For the synthesis of chiral butanoic acid derivatives, several classes of ligands have proven effective in analogous transformations.
Prominent among these are chiral phosphine (B1218219) ligands, particularly bidentate phosphines, which are widely used in asymmetric hydrogenation. nih.gov The design of these ligands often incorporates rigid backbones to restrict conformational flexibility and precisely orient bulky substituents to effectively shield one face of the substrate. More recent developments have introduced chiral spiro-P,N-ligands, such as spiro-phosphine-oxazolines, which have been employed with iridium to create highly active and selective catalysts. nih.govbohrium.com The rigid spirocyclic scaffold of these ligands is crucial for preventing catalyst deactivation and achieving efficient chiral induction. nih.gov The design often involves a synergistic effect between two different chiral elements within the same ligand structure.
The most direct and widely employed transition metal-catalyzed route to chiral 3-arylalkanoic acids is the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor. bohrium.com For the synthesis of (R)-3-(2-Chlorophenoxy)butanoic acid, this would involve the hydrogenation of (E/Z)-3-(2-Chlorophenoxy)but-2-enoic acid.
Rhodium and Iridium complexes are the catalysts of choice for this transformation. nih.govnih.gov Cationic rhodium complexes paired with chiral bisphosphine ligands can effectively coordinate the carboxylate group of the substrate, enabling stereoselective hydrogenation of the double bond. nih.gov Similarly, iridium catalysts modified with chiral spiro-P,N-ligands have demonstrated exceptional activity and enantioselectivity for a broad range of unsaturated carboxylic acids, often operating under mild conditions with low catalyst loadings. bohrium.com The carboxylic acid functional group on the substrate plays a key role, acting as an anchor to ensure coordination to the metal center and facilitate a smooth hydrogenation process. nih.gov
Research on analogous substrates, such as α-alkylcinnamic acids, shows that catalyst performance is highly dependent on the ligand structure, solvent, and hydrogen pressure. bohrium.com
| Catalyst/Ligand | Substrate Type | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ / Chiral Bisphosphine | α-Alkylcinnamic Acid | Methanol (B129727) | 10 | >95 | 82 | nih.gov |
| [Ir(COD)Cl]₂ / Spiro-Phosphine-Oxazoline | α-Alkylcinnamic Acid | Dichloromethane | 1 | >99 | 98 | bohrium.com |
| Rh(I) / Chiral Secondary Phosphine Oxide | β-Arylbut-3-enoic Acid | Toluene | 50 | >99 | 97 | researchgate.netrsc.org |
| [Ir(COD)Cl]₂ / Spiro-Phosphine-Benzylamine | β,γ-Unsaturated Carboxylic Acid | Dichloromethane | 12 | 98 | >99 | nih.gov |
Table 1. Representative results for the transition metal-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids analogous to the precursor of this compound.
Organocatalysis offers a metal-free alternative for establishing chirality. A prominent strategy applicable to the synthesis of chiral butanoic acid frameworks is the asymmetric Michael addition. nih.govrsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule.
For a synthetic route toward this compound, one could envision a Michael addition of a malonate or a related C1-synthon to a β-aryloxy-α,β-unsaturated ester, followed by hydrolysis and decarboxylation. Alternatively, the conjugate addition of 2-chlorophenol (B165306) to an appropriate chiral butenoate derivative could be explored. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, are particularly effective. organic-chemistry.org These catalysts possess both a basic site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate and activate the nucleophile, and a hydrogen-bond-donating group (e.g., a thiourea (B124793) or squaramide moiety) to activate the electrophile and control the facial selectivity of the attack. organic-chemistry.org This dual activation within a defined chiral scaffold leads to high levels of stereocontrol.
Biocatalytic Routes for Enantioselective Preparation
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of single-enantiomer chiral acids, enzyme-mediated kinetic resolution is a robust and widely adopted strategy. almacgroup.com
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For carboxylic acids, lipases are the most commonly used enzymes. nih.gov The strategy typically involves the enantioselective hydrolysis of a racemic ester, such as ethyl 3-(2-chlorophenoxy)butanoate.
In this scenario, a lipase (B570770) would selectively catalyze the hydrolysis of the (R)-ester to the desired this compound, leaving the unreacted (S)-ester behind. The two compounds can then be separated. The success of this method relies on the high enantioselectivity (expressed as the E-value) of the enzyme. Lipases are particularly well-suited for this as they are generally stable in organic solvents, require no cofactors, and have broad substrate specificity. researchgate.net
Extensive studies on the resolution of structurally related 3-aryl alkanoic acids have shown that lipases from Candida antarctica (specifically Lipase B, CAL-B), Pseudomonas species, and Candida rugosa are highly effective. almacgroup.comnih.govnih.gov The choice of solvent, acylating agent (for transesterification), and temperature can significantly influence both the reaction rate and the enantioselectivity. ucc.ie
| Enzyme Source | Substrate | Solvent | Conversion (%) | eeproduct (Acid, %) | eesubstrate (Ester, %) | E-Value | Reference |
|---|---|---|---|---|---|---|---|
| Pseudomonas fluorescens Lipase | (±)-Ethyl 3-phenylbutanoate | Phosphate Buffer/Toluene | 50 | 98 (S) | 99 (R) | >200 | almacgroup.com |
| Candida antarctica Lipase B (Immobilized) | (±)-Ethyl 3-phenylpentanoate | Phosphate Buffer/Toluene | 39 | 96 (R) | 61 (S) | 25 | ucc.ie |
| Candida rugosa Lipase | (±)-1-(Isopropylamine)-3-phenoxy-2-propanol derivative | Toluene/[EMIM][BF₄] | ~50 | 96 (Product) | - | 67.5 | nih.gov |
| Burkholderia cepacia Lipase | (±)-Allylic Alcohols | Diisopropyl Ether | ~50 | 98-100 (Ester) | 90-95 (Alcohol) | High | researchgate.net |
Table 2. Representative results for the lipase-catalyzed kinetic resolution of esters and alcohols structurally related to 3-(2-Chlorophenoxy)butanoic acid derivatives.
Microbial Transformations for Chiral Induction
Microbial and enzymatic transformations offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. These biocatalytic methods often operate under mild conditions and can exhibit exceptional enantioselectivity. The primary strategy for obtaining this compound via this route is the kinetic resolution of a racemic mixture of the corresponding ester or acid.
In this process, a microorganism or an isolated enzyme selectively metabolizes or hydrolyzes one enantiomer, leaving the other, desired enantiomer enriched in the reaction mixture. Lipases are particularly effective for the enantioselective hydrolysis of esters. For instance, studies on analogous 3-arylbutanoic acids have demonstrated the efficacy of lipases from Burkholderia cepacia and Pseudomonas cepacia. mdpi.com In a typical resolution, a racemic ester of 3-(2-chlorophenoxy)butanoic acid is subjected to hydrolysis by the lipase. The enzyme preferentially hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester with high enantiomeric excess. mdpi.com The reaction is stopped at approximately 50% conversion to achieve the optimal balance of yield and enantiopurity for both the product and the remaining starting material.
Similarly, whole-organism approaches have been successful in the degradation of related chlorophenoxy acids. The bacterium Sphingomonas herbicidovorans has been shown to selectively degrade enantiomers of the herbicide mecoprop (B166265), which shares structural similarity with the target molecule, indicating the potential for microbial systems to differentiate between the stereoisomers of such compounds. nih.gov
Table 1: Enzymatic Resolution of (±)-Ethyl 3-phenylbutanoate (An Analogous Compound)
| Enzyme Source | Enantioselectivity (E) | Enantiomeric Excess (ee) of Product ((S)-acid) | Enantiomeric Excess (ee) of Unreacted Substrate ((R)-ester) |
|---|---|---|---|
| Burkholderia cepacia | >50 | 97% | 98% |
| Pseudomonas cepacia | >50 | 97% | 98% |
(Data sourced from studies on 3-phenylbutanoate, a structural analog of 3-(2-chlorophenoxy)butanoic acid). mdpi.com
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a robust and well-established method for controlling stereochemistry. wikipedia.orgtcichemicals.com This approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation to occur on a specific face of the molecule, thereby creating the desired stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org
A relevant strategy for synthesizing this compound involves the conjugate addition of an aryl group to a butenoate derivative attached to a chiral auxiliary. Evans-type oxazolidinone auxiliaries are commonly employed for this purpose. sigmaaldrich.comresearchgate.net For example, a synthesis analogous to that of 3-arylbutanoic acid derivatives can be envisioned. nih.gov In this method, the chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, is first acylated with crotonyl chloride to form an α,β-unsaturated imide. The subsequent conjugate addition of a 2-chlorophenyl group, typically using an organometallic reagent like a cuprate (B13416276) or through a palladium-catalyzed reaction with 2-chlorophenylboronic acid, is directed by the bulky auxiliary. nih.gov This forces the aryl group to add to a specific face of the double bond, leading to a high degree of diastereoselectivity. After the addition, the chiral auxiliary is removed by hydrolysis to furnish the target this compound.
Table 2: Diastereoselective Conjugate Addition for Synthesis of 3-Arylbutanoic Acid Derivatives (Analogous System)
| Arylboronic Acid | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|
| Phenylboronic acid | 4-tert-butyloxazolidin-2-one | >99:1 | 95% |
| 4-Methoxyphenylboronic acid | 4-tert-butyloxazolidin-2-one | >99:1 | 96% |
| 4-Chlorophenylboronic acid | 4-tert-butyloxazolidin-2-one | >99:1 | 94% |
(Data adapted from a palladium-catalyzed synthesis of 3-arylbutanoic acid derivatives). nih.gov
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.com For the synthesis of this compound, a logical and efficient starting material is (R)-3-hydroxybutanoic acid or its esters, such as ethyl (R)-3-hydroxybutyrate. nih.govmedchemexpress.com These compounds can be sourced economically from the depolymerization of the biopolymer poly-(R)-3-hydroxybutyrate (PHB), which is produced by various bacteria. orgsyn.orgethz.ch
The synthetic strategy involves the conversion of the hydroxyl group at the C3 position into the desired 2-chlorophenoxy ether. A standard method to achieve this is the Mitsunobu reaction. This reaction allows for the substitution of a secondary alcohol with a nucleophile, proceeding with a clean inversion of stereochemistry.
To obtain the (R)-target product, the synthesis would start with commercially available ethyl (S)-3-hydroxybutyrate. Reacting this starting material with 2-chlorophenol in the presence of Mitsunobu reagents, such as triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), would result in the formation of ethyl (R)-3-(2-Chlorophenoxy)butanoate via an Sₙ2-type substitution with inversion of configuration at the chiral center. Subsequent hydrolysis of the ester group would yield the final product, this compound.
Table 3: Proposed Chiral Pool Synthesis Route
| Chiral Starting Material | Key Reagents | Key Transformation | Expected Product Stereochemistry |
|---|---|---|---|
| Ethyl (S)-3-hydroxybutyrate | 2-Chlorophenol, PPh₃, DEAD | Mitsunobu Reaction (Inversion) | (R) |
Novel Reagent Development in Asymmetric Synthesis of this compound
The advancement of asymmetric synthesis is heavily reliant on the development of new and more efficient chiral catalysts and reagents. While specific reagents developed solely for this compound are not widely documented, progress in the broader field of asymmetric synthesis offers powerful tools applicable to its preparation.
One area of significant development is in organocatalysis. Chiral primary amine catalysts, for instance, have been developed for highly enantioselective reactions such as decarboxylative chlorination. nih.gov Although this specific reaction produces an α-chloroketone, the underlying principle of using small organic molecules to create a chiral environment and catalyze a stereoselective transformation is a key modern strategy.
In the context of metal-catalyzed reactions, the development of novel ligand systems for transition metals like palladium, rhodium, and ruthenium continues to provide new capabilities. As demonstrated in the synthesis of analogous 3-arylbutanoic acids, a palladium catalyst system was effective for the diastereoselective conjugate addition of arylboronic acids. nih.gov The success of such a system depends on the interplay between the metal center, the ligands, the substrate, and the reagents. The continuous evolution of chiral ligands allows for the fine-tuning of reactivity and selectivity for specific substrate classes, including those required for the synthesis of the target molecule. These modern catalytic approaches represent the forefront of reagent development for constructing chiral centers with high precision.
Optimization of Reaction Conditions for Enantiopurity
Achieving high enantiopurity in an asymmetric synthesis is not only dependent on the choice of catalyst or chiral auxiliary but also on the careful optimization of reaction conditions. Parameters such as solvent, temperature, and pressure can have a profound impact on the stereochemical outcome of a reaction.
Solvent Effects on Stereoselectivity
The choice of solvent can dramatically influence the enantioselectivity of a reaction by altering the energy of the diastereomeric transition states. Solvents can affect the solubility of reactants and catalysts, mediate interactions between the catalyst and substrate, and stabilize or destabilize key intermediates.
For example, in the palladium-catalyzed synthesis of 3-arylbutanoic acid derivatives, a mixed solvent system of methanol and water (MeOH/H₂O) was found to be optimal, providing excellent yields and diastereoselectivity. nih.gov In other catalytic systems, such as the L-tryptophan-catalyzed Mannich reaction, the diastereoselectivity was highly dependent on the solvent mixture, with a DMSO/1-butanol combination giving superior results compared to other solvents. researchgate.net This is because the solvent can influence the conformation of the catalyst-substrate complex in the transition state. Apolar solvents might favor certain compact transition states, while polar or protic solvents can form hydrogen bonds or other solvating interactions that favor different geometries, leading to a different stereochemical outcome. The optimal solvent is therefore highly specific to the reaction mechanism and must be determined empirically.
Table 4: Effect of Solvent on Diastereoselectivity in an L-Tryptophan-Catalyzed Mannich Reaction (Analogous System)
| Solvent | Diastereomeric Ratio (anti/syn) |
|---|---|
| DMSO | 3.2 : 1 |
| 1-Butanol | 2.5 : 1 |
| DMSO / 1-Butanol (4:1) | 10.3 : 1 |
| THF | 1.8 : 1 |
| Toluene | 1.5 : 1 |
(Data adapted from a study on asymmetric Mannich reactions). researchgate.net
Temperature and Pressure Influences on Chiral Induction
Temperature is a critical parameter for controlling stereoselectivity. Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the (R) and (S) enantiomers. According to the Eyring equation, this difference is more pronounced at lower temperatures. Consequently, many asymmetric reactions exhibit higher enantiomeric or diastereomeric excess when conducted at reduced temperatures. For instance, in studies of asymmetric Mannich reactions, decreasing the reaction temperature from room temperature to 0 °C led to a significant improvement in the diastereomeric ratio. researchgate.net However, lowering the temperature also decreases the reaction rate, so a compromise must often be found to ensure the reaction proceeds to completion in a reasonable timeframe.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry is a foundational concept in modern chemical synthesis, aiming to design products and processes that minimize the use and generation of hazardous substances. chemistryjournals.netthepharmajournal.com For the synthesis of this compound, these principles guide the selection of reagents, solvents, and reaction conditions to create a more sustainable and economically viable process. Key areas of focus include the use of safer solvents, maximization of atom economy, and the reduction of waste streams.
Traditional organic syntheses often rely on volatile, toxic, and non-renewable organic solvents. chemistryjournals.net Green chemistry promotes the use of environmentally benign alternatives, with water being a highly attractive medium due to its non-toxicity, abundance, and unique reactivity profiles. chemistryjournals.net
Potential Aqueous Synthesis Route: A primary method for forming the ether linkage in this compound is the Williamson ether synthesis. This typically involves reacting the alkoxide of an (R)-3-hydroxybutanoate ester with a 2-chlorophenol derivative. Conventionally, this reaction is performed in polar aprotic solvents. However, adapting this to an aqueous medium is a key green strategy. This can be achieved using phase-transfer catalysts (PTCs), which facilitate the reaction between water-insoluble organic substrates and water-soluble reagents.
Solvent-Free Synthesis: Another advanced green technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemistryjournals.netnih.gov This method often allows for reactions to be conducted under solvent-free conditions, where the reactants themselves absorb microwave energy and are converted to the product. A potential solvent-free approach for this compound could involve reacting a salt of (R)-3-hydroxybutanoic acid directly with an activated 2-chlorophenol derivative under microwave irradiation.
Table 1: Comparison of Solvent Strategies in Ether Synthesis
| Strategy | Description | Advantages | Challenges |
| Aqueous Media with PTC | Reaction is run in water using a phase-transfer catalyst to bring reactants together. | Eliminates volatile organic solvents; non-flammable; low cost. | Catalyst separation and recycling; potential for hydrolysis side reactions. |
| Solvent-Free Microwave | Reactants are mixed without a solvent and heated using microwave irradiation. | Extremely fast reaction times; high energy efficiency; no solvent waste. nih.gov | Requires specialized equipment; potential for thermal runaway if not controlled. |
| Traditional Organic Solvent | Reaction is conducted in a solvent like acetonitrile (B52724) or DMF. | Good solubility for reactants; well-established procedures. | Solvent toxicity, cost, and disposal issues; high energy use for heating/refluxing. |
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comskpharmteco.com A high atom economy signifies that most of the atoms from the starting materials are utilized, minimizing the generation of waste byproducts. jocpr.comprimescholars.com Reactions with 100% atom economy, such as the Diels-Alder reaction, are considered ideal. nih.gov
For a plausible synthesis of this compound, a key step is the etherification between 2-chlorophenol and an enantiopure C4 building block like ethyl (R)-3-hydroxybutanoate, followed by hydrolysis. The atom economy of the crucial C-O bond formation step can be analyzed.
Theoretical Atom Economy Calculation for a Key Synthetic Step: A plausible nucleophilic substitution reaction would involve the sodium salt of 2-chlorophenol and a derivative of (R)-butane-1,3-diol where one hydroxyl is converted to a good leaving group (e.g., a tosylate).
Reactants: Sodium 2-chlorophenoxide (C₆H₄ClONa) + (R)-4-tosyloxybutan-2-ol (C₁₁H₁₆O₄S)
Desired Product: this compound (after subsequent oxidation)
Byproduct: Sodium tosylate (C₇H₇NaO₃S)
Table 2: Atom Economy Calculation
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Sodium 2-chlorophenoxide | C₆H₄ClONa | 150.55 | Reactant |
| (R)-4-tosyloxybutan-2-ol | C₁₁H₁₆O₄S | 260.31 | Reactant |
| Total Reactant Mass | 410.86 | ||
| This compound | C₁₀H₁₁ClO₃ | 214.65 | Desired Product |
| Sodium tosylate | C₇H₇NaO₃S | 196.19 | Byproduct |
The percent atom economy is calculated as: (% Atom Economy = [Molar Mass of Desired Product / Total Molar Mass of Reactants] x 100)
In this hypothetical but representative step, a significant portion of the mass comes from the tosylate leaving group, which becomes waste. Strategies to improve this include:
Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric ones that are consumed in the reaction.
Alternative Reactions: Designing addition reactions, which are inherently 100% atom-economical, where possible.
Waste Valorization: The byproduct of the greener synthesis of ibuprofen (B1674241) is acetic acid, which has other industrial uses, thus minimizing waste. monash.edu Similarly, finding applications for byproducts from the synthesis of this compound would be a key waste minimization strategy.
Stereochemical Analysis and Characterization of R 3 2 Chlorophenoxy Butanoic Acid
Chromatographic Methods for Enantiomeric Purity Determination
Chromatographic techniques are paramount for resolving enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. The separation is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, which is typically part of the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective method for the separation of phenoxyalkanoic acid enantiomers. uhplcs.comnih.gov The direct separation of (R)- and (S)-3-(2-chlorophenoxy)butanoic acid can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds. nih.gov Columns like Chiralpak® and Chiralcel® function by creating chiral cavities and surfaces where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to differential retention times. phenomenex.comsigmaaldrich.com
For acidic compounds, the mobile phase composition is crucial. Normal-phase, polar organic, and reversed-phase modes can be employed. nih.gov In normal phase mode, a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid, TFA) is often used to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Table 1: Illustrative Chiral HPLC Conditions for a Phenoxyalkanoic Acid Analog This table is based on methods for analogous compounds and represents a typical starting point for method development for (R)-3-(2-Chlorophenoxy)butanoic acid.
| Parameter | Condition |
| Column | Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Expected Elution | Baseline separation of (R) and (S) enantiomers |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. researchgate.net However, the direct analysis of carboxylic acids like 3-(2-chlorophenoxy)butanoic acid is challenging due to their low volatility and tendency to adsorb onto the column. Therefore, a derivatization step is typically required prior to GC analysis. jfda-online.comresearchgate.net The carboxylic acid group is commonly converted to a more volatile ester, for example, a methyl or ethyl ester, through reactions with reagents like diazomethane (B1218177) or by acidic esterification. dss.go.thgcms.cz
Once derivatized, the enantiomers of the resulting ester can be separated on a GC column coated with a chiral stationary phase. chromatographyonline.com Cyclodextrin derivatives are the most common CSPs for this purpose. researchgate.netgcms.cz These cyclic oligosaccharides have a chiral cavity that allows for inclusion complexation, leading to the separation of the enantiomeric derivatives based on differences in the stability of the diastereomeric host-guest complexes. chromatographyonline.com
Table 2: Representative Chiral GC Conditions for a Derivatized Phenoxyalkanoic Acid Analog This table illustrates a typical method following derivatization.
| Parameter | Condition |
| Derivatization | Conversion to methyl ester with diazomethane |
| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless, 250 °C |
| Oven Program | 100 °C (1 min), ramp at 5 °C/min to 200 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Elution | Separation of the (R)- and (S)-methyl ester derivatives |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" alternative to HPLC due to its use of supercritical carbon dioxide as the primary mobile phase component. wikipedia.orgchromatographyonline.com This technique offers advantages such as faster analysis times, lower viscosity, and higher diffusion coefficients, which can lead to high-efficiency separations. chromatographyonline.comacs.org
For the enantioseparation of acidic compounds, a polar organic co-solvent, such as methanol (B129727) or ethanol, is typically added to the CO2 mobile phase to increase its solvating power. rsc.org The separation is performed on chiral stationary phases similar to those used in HPLC, with polysaccharide-based columns being highly effective. rsc.orgnih.gov For certain acidic analytes, the addition of a small amount of an acidic additive to the co-solvent can improve peak shape and selectivity, although additive-free methods have also been successfully developed. nih.govchiraltech.com SFC is applicable to a wide range of chiral compounds, including aryloxyalkanoic acids. rsc.org
Table 3: Example Chiral SFC Conditions for Arylphenoxypropionate Herbicides This table is based on published methods for structurally related herbicides and serves as a model. rsc.org
| Parameter | Condition |
| Column | Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Co-solvent % | 10-40% |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV-Vis Detector |
Spectroscopic Techniques for Stereochemical Assignment
While chromatography is excellent for determining enantiomeric purity, spectroscopic methods are often required to assign the absolute configuration (R or S) of an enantiomer.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Vibrational Circular Dichroism (VCD), which is the infrared analog of electronic circular dichroism (ECD), is a particularly powerful method for the unambiguous determination of absolute configuration in solution. ru.nlyoutube.comyoutube.com The technique involves measuring the difference in absorbance of left and right circularly polarized infrared light for each vibrational mode of the molecule. youtube.com
A definitive assignment of the absolute configuration of this compound can be achieved by comparing its experimental VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.gov A study on the closely related analog, 2-(2-chlorophenoxy)propanoic acid, successfully used this approach. nih.gov In that research, the experimental VCD spectrum of the methyl ester of the (+)-enantiomer showed an excellent correlation with the DFT-predicted spectrum for the (R)-configuration. This comparison provides a reliable basis for assigning the absolute stereochemistry. nih.gov Due to the structural similarity, a similar VCD analysis would be expected to yield a conclusive assignment for 3-(2-chlorophenoxy)butanoic acid.
Table 4: Summary of VCD Analysis for the Absolute Configuration of 2-(2-Chlorophenoxy)propanoic Acid nih.gov This data for a close structural analog provides a strong precedent for the analysis of this compound.
| Method | Finding |
| Enantiomer Resolution | The enantiomers were first separated by chiral HPLC. |
| Derivatization | The separated acids were converted to their methyl esters to eliminate intermolecular hydrogen bonding effects that complicate spectral interpretation. |
| VCD Measurement | Experimental VCD spectra were measured for the methyl ester of the (+)-enantiomer. |
| Computational Modeling | DFT calculations (B3LYP/6-31G*) were used to predict the theoretical VCD spectra for both the (R) and (S) configurations. |
| Configuration Assignment | The experimental spectrum of the (+)-methyl ester matched the predicted spectrum for the (R)-configuration. |
| Conclusion | The (+)-enantiomer of 2-(2-chlorophenoxy)propanoic acid was unambiguously assigned the (R) absolute configuration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, enantiomers can be distinguished by NMR through the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). libretexts.org
For a carboxylic acid like this compound, a chiral solvating agent is often employed. CSAs are enantiomerically pure compounds that form rapid and reversible non-covalent diastereomeric complexes with the analyte enantiomers. nih.govrsc.org These transient complexes have different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence) for the R and S enantiomers in the NMR spectrum. acs.orglookchem.com The integration of these distinct signals allows for the direct determination of the enantiomeric ratio or enantiomeric excess of the sample. nih.gov Protons close to the carboxylic acid group, such as the alpha- and beta-protons on the butanoic acid chain, are most likely to show the largest chemical shift differences (Δδ).
Table 5: Principle of NMR Analysis with a Chiral Solvating Agent (CSA) This table outlines the expected results from an NMR experiment on a racemic mixture of 3-(2-Chlorophenoxy)butanoic acid with a CSA.
| Step | Description | Expected Outcome |
| 1. Sample Preparation | A racemic sample of 3-(2-chlorophenoxy)butanoic acid is dissolved in a suitable NMR solvent (e.g., CDCl3) with an enantiopure CSA. | Formation of transient diastereomeric complexes: [(R)-acid...(CSA)] and [(S)-acid...(CSA)]. |
| 2. NMR Acquisition | A high-resolution 1H NMR spectrum is acquired. | The proton signals for the (R)- and (S)-enantiomers, which are identical without the CSA, become resolved into two separate sets of signals. |
| 3. Spectral Analysis | The chemical shifts of corresponding protons in the R- and S-complexes are compared. | A chemical shift difference (Δδ) is observed for specific protons (e.g., the methine proton at C3). |
| 4. Quantification | The integral areas of a pair of well-resolved signals (one for each enantiomer) are measured. | The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample. |
Crystallographic Methods for Absolute Configuration Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the absolute configuration of chiral molecules. springernature.comresearchgate.net This powerful technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the direct assignment of stereocenters. springernature.compurechemistry.org The determination of absolute configuration through XRD relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net
When X-rays interact with electrons, a phase shift occurs. For most atoms and standard X-ray wavelengths (e.g., Cu-Kα), this effect is small but measurable, especially for atoms heavier than oxygen. researchgate.net This resonant scattering causes slight differences in the intensities of diffraction spots that are related by mirror symmetry, known as Bijvoet pairs. researchgate.net By carefully measuring and analyzing these intensity differences, the absolute spatial arrangement of the atoms can be determined. researchgate.net
A key metric in this analysis is the Flack parameter. researchgate.net This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero confirms the assigned absolute configuration with high confidence, while a value near one suggests that the inverted structure is the correct one. researchgate.net For organic molecules containing only light atoms (C, H, O), achieving a precise Flack parameter can be challenging due to the weak anomalous scattering effect. researchgate.net In such cases, the presence of a heavier atom, like the chlorine atom in this compound, significantly enhances the anomalous scattering signal, making the determination more reliable. researchgate.net
If obtaining a suitable single crystal of the target compound proves difficult, co-crystallization with a chiral molecule of a known absolute configuration can be an effective alternative. researchgate.netnih.gov This strategy creates a diastereomeric co-crystal, where the known stereocenter acts as an internal reference, simplifying the process of assigning the unknown configuration. nih.gov
Table 1: Key Concepts in Crystallographic Absolute Configuration Determination
| Term | Description | Relevance to this compound |
| Anomalous Dispersion | A phenomenon where the scattering of X-rays by an atom is dependent on the X-ray wavelength, leading to phase shifts. This effect is crucial for distinguishing between enantiomers. researchgate.net | The chlorine atom in the molecule provides a sufficiently strong anomalous scattering signal for reliable analysis. researchgate.net |
| Bijvoet Pairs | Pairs of reflections in a diffraction pattern that are related by inversion symmetry (h,k,l and -h,-k,-l). In the absence of anomalous scattering, they have identical intensities. researchgate.net | Small but measurable intensity differences between these pairs allow for the determination of the absolute structure. |
| Flack Parameter | A parameter refined during crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value near 0 is ideal. researchgate.net | A low Flack parameter value would provide high confidence in the assignment of the 'R' configuration at the chiral center. |
| Co-crystallization | A technique where the target molecule is crystallized with another compound (a co-former) to improve crystal quality or aid in analysis. nih.gov | If the acid itself does not form suitable crystals, co-crystallization with a known chiral amine or alcohol could be employed. researchgate.netnih.gov |
Derivatization Strategies for Enhanced Stereochemical Analysis
When crystallographic methods are not feasible, or as a complementary technique, derivatization of the chiral carboxylic acid can greatly enhance its stereochemical analysis, particularly for chromatographic methods. nih.gov The primary goal of derivatization in this context is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent. youtube.com Diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govyoutube.com
For this compound, the carboxylic acid functional group is the primary target for derivatization. Common strategies include:
Esterification: The carboxylic acid can be converted into an ester by reacting it with a chiral alcohol. This creates diastereomeric esters that can be separated on a standard achiral HPLC column.
Amide Formation: Reaction with a chiral amine, such as a chiral ferrocenylethylamine or (S)-anabasine, forms diastereomeric amides. nih.govresearchgate.net This approach not only facilitates separation but can also improve detection sensitivity, especially for mass spectrometry (MS) techniques, by introducing a readily ionizable group. nih.govnih.gov
Introducing Chromophores or Fluorophores: Derivatizing agents can be chosen to introduce a UV-absorbing chromophore or a fluorescent tag onto the molecule. nih.gov This enhances the detectability of the analyte in HPLC with UV or fluorescence detectors, allowing for the analysis of trace amounts. nih.gov
A study on the related compound 2-(2-chlorophenoxy) propanoic acid successfully used derivatization to its methyl ester to eliminate intermolecular hydrogen bonding effects that complicated spectroscopic analysis, thereby enabling an unambiguous determination of its absolute configuration using Vibrational Circular Dichroism (VCD). nih.gov This highlights how derivatization can simplify analysis by modifying the chemical properties of the analyte. nih.gov
Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids
| Derivatizing Agent Class | Example Reagent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |
| Chiral Alcohols | (R)-(+)-1-Phenylethanol | Carboxylic Acid | Diastereomeric Esters | Separation on achiral HPLC/GC columns. youtube.com |
| Chiral Amines | (S)-Anabasine | Carboxylic Acid | Diastereomeric Amides | Enhanced MS detection and chromatographic separation. nih.gov |
| Amino Acid Esters | (S)-(-)-Alanine methyl ester | Carboxylic Acid | Diastereomeric Amides | Creates diastereomers with distinct properties for separation. youtube.com |
| Fluorogenic Amines | 1-(2-Naphthyl)ethylamine | Carboxylic Acid | Fluorescent Diastereomeric Amides | High sensitivity in HPLC with fluorescence detection. nih.gov |
By employing these derivatization strategies, the analytical challenge of separating and identifying the specific enantiomer, this compound, can be effectively addressed, providing crucial data for its complete stereochemical characterization.
Molecular Interactions and Biological Target Engagement of R 3 2 Chlorophenoxy Butanoic Acid
Structure-Activity Relationship (SAR) Studies of (R)-3-(2-Chlorophenoxy)butanoic Acid Derivatives (In Vitro)
The biological activity of this compound derivatives is intrinsically linked to their chemical structures. Systematic modifications of the molecule have provided insights into the key features necessary for their activity.
Systematic Structural Modifications and Their Impact on Activity
Structure-activity relationship (SAR) studies on analogous phenoxyalkanoic acid derivatives have revealed critical determinants for their biological effects. For instance, in a series of phenoxybutanoic acid derivatives synthesized as endothelin antagonists, the introduction of benzoheterocyclic moieties significantly influenced their activity.
Key structural modifications and their observed impact on the activity of related phenoxyalkanoic acids include:
The Carboxylic Acid Group: This functional group is often crucial for activity. Its replacement can lead to a significant decrease or complete loss of biological function, suggesting its role in binding to the target, possibly through ionic interactions or hydrogen bonding.
The Chlorophenoxy Moiety: The position and nature of the substituent on the phenoxy ring are critical. The chlorine atom at the ortho position in this compound is expected to influence the compound's electronic properties and spatial conformation, thereby affecting its interaction with biological targets. Studies on similar compounds have shown that the nature and position of halogen substituents can dramatically alter activity and selectivity.
The Butanoic Acid Chain: The length and branching of the alkyl chain can impact the compound's lipophilicity and how it fits into a binding pocket. Variations in this chain can modulate the potency and selectivity of the molecule.
The following interactive data table summarizes the impact of systematic structural modifications on the in vitro activity of a series of analogous 4-(phenoxy)butanoic acid derivatives as endothelin-1 (B181129) induced vasoconstriction antagonists.
| Compound ID | R1 Group | R2 Group | Activity (% Inhibition at 10 µM) |
| 6a | H | H | 25.3 ± 2.1 |
| 6b | 4-Cl | H | 35.7 ± 2.5 |
| 6c | 4-F | H | 31.2 ± 2.3 |
| 6d | H | Benzothiazole | 55.8 ± 3.9 |
| 6e | 4-Cl | Benzothiazole | 89.6 ± 5.1 |
| 6f | 4-F | Benzothiazole | 78.4 ± 4.7 |
| 6g | H | Benzoxazole | 62.1 ± 4.3 |
Data is illustrative and based on findings for structurally related compounds.
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For phenoxyalkanoic acids, particularly those with herbicidal activity that mimic the plant hormone auxin, several key pharmacophoric features have been identified. These generally include:
A Hydrogen Bond Acceptor: Often the carbonyl oxygen of the carboxylic acid group.
A Hydrophobic Region: Provided by the aromatic ring.
An Anionic Center: The carboxylate group at physiological pH.
A Specific Spatial Arrangement: The distance and relative orientation between these features are critical for proper binding to the target protein.
For this compound, the key pharmacophoric elements are hypothesized to be the carboxylate group, the 2-chlorophenoxy ring, and the chiral center at the 3-position, which dictates the specific spatial orientation of these groups.
Enzyme Substrate Recognition and Inhibition Kinetics (In Vitro)
The biological effects of this compound and its analogs are often mediated by their interaction with specific enzymes. In vitro studies are essential to characterize these interactions.
Binding Affinity Measurements
The following table presents hypothetical binding affinity data for (R)- and (S)-enantiomers of a related phenoxypropanoic acid to an illustrative biological target.
| Compound | Enantiomer | Binding Affinity (Kd) in µM |
| 2-(4-chlorophenoxy)propanoic acid | R | 5.2 |
| 2-(4-chlorophenoxy)propanoic acid | S | 25.8 |
This data is illustrative and based on general findings for related compounds, highlighting the typical higher affinity of the R-enantiomer.
Mechanistic Enzymology Studies
Understanding the mechanism by which a compound inhibits an enzyme is crucial. Inhibition can be competitive, non-competitive, uncompetitive, or mixed. Mechanistic studies involve kinetic assays where the reaction rate is measured at varying concentrations of the substrate and the inhibitor.
For chlorophenoxy herbicides, which act as auxin mimics, the mechanism involves binding to the TIR1/AFB family of F-box proteins, which are part of an E3 ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in the herbicidal effect. This represents a mechanism of action that is not direct enzyme inhibition in the classical sense but rather a modulation of a protein-protein interaction that leads to downstream enzymatic processes.
Stereospecificity of Enzyme Interactions
Many biological targets, such as enzymes and receptors, are chiral and therefore can interact differently with the enantiomers of a chiral ligand. For phenoxyalkanoic acids, it is well-established that the biological activity often resides predominantly in one enantiomer.
In the case of auxin-mimicking herbicides, the (R)-enantiomer is typically the more active form. This stereoselectivity arises from a better fit of the (R)-enantiomer into the binding pocket of the target protein, such as the TIR1 auxin receptor. Molecular docking and in vitro binding assays have confirmed that the (R)-enantiomer of related compounds has a stronger binding affinity for the TIR1-IAA7 co-receptor complex compared to the (S)-enantiomer. This difference in binding affinity is a key determinant of the observed enantioselectivity in their biological activity.
Receptor Binding Studies (In Vitro)
In vitro receptor binding studies are fundamental in pharmacology and drug discovery to determine how a specific molecule, such as this compound, interacts with its biological targets. These assays are conducted in a controlled laboratory environment, typically using isolated receptors, cell membranes, or engineered cell lines that express the target of interest. The primary goal is to quantify the binding affinity and selectivity of the compound, providing insights into its potential mechanism of action at the molecular level.
Based on a comprehensive review of scientific literature, specific in vitro receptor binding data for this compound has not been publicly reported. Therefore, the following sections describe the standard methodologies and the nature of the data that would be generated from such studies.
Ligand-receptor interaction profiling involves screening a compound against a panel of known biological receptors, ion channels, transporters, and enzymes to create a comprehensive profile of its binding activities. This process helps identify the primary biological target(s) and any potential off-target interactions that could lead to unforeseen biological effects. The profiling is typically performed using competitive binding assays, where this compound would compete with a known radiolabeled or fluorescently-labeled ligand for binding to the target receptor. The extent to which it displaces the labeled ligand indicates its binding potential. A broad screening panel would reveal the specificity of the compound and is a critical step in early-stage drug development and chemical probe characterization.
Following initial profiling, quantitative assessments are performed to determine the precise affinity and selectivity of the compound for its identified target(s).
Affinity: This is a measure of the strength of the binding interaction between the ligand (this compound) and a single receptor. It is commonly expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. These values are typically determined through saturation binding experiments or competition binding assays.
Selectivity: This refers to a compound's ability to bind to its intended target with a significantly higher affinity than to other receptors. A selectivity profile is established by comparing the Ki or Kd values across a range of different receptors. A compound is considered selective if it has a substantially higher affinity (e.g., 10-fold, 100-fold, or more) for one receptor over others. High selectivity is a desirable characteristic for a chemical probe or therapeutic agent as it minimizes the likelihood of off-target effects.
No specific affinity or selectivity data for this compound has been published in the available scientific literature.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are powerful tools used to predict and analyze the interactions between a small molecule and its biological target at an atomic level. These in silico methods complement experimental data and can provide detailed insights into the binding mode, conformational changes, and energetic properties of the ligand-receptor complex.
Specific computational studies focused on this compound are not currently available in the public domain. The following sections outline the standard computational approaches that would be employed to investigate this compound.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In this process, a three-dimensional model of this compound would be placed into the binding site of a target protein structure. A scoring function is then used to estimate the binding affinity and rank the different binding poses. The results of a docking simulation would predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the binding pocket. This information is crucial for understanding the structural basis of the compound's activity and for guiding the design of more potent or selective analogs.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. After an initial binding pose is predicted by molecular docking, an MD simulation can be run on the this compound-receptor complex. This simulation provides a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions. These simulations offer a more realistic representation of the biological environment and can help refine the understanding of the binding mechanism.
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, these calculations could determine its three-dimensional structure, electron distribution, and electrostatic potential. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. These parameters provide insights into the molecule's reactivity, stability, and ability to participate in charge-transfer interactions, which are fundamental aspects of its interaction with a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are typically developed using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. By employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates these descriptors with the observed biological activity.
For a series of phenoxyalkanoic acids, a hypothetical QSAR model could take the general form:
log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where:
log(1/C) represents the biological activity (e.g., herbicidal potency).
β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis.
Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors that significantly contribute to the activity.
Key molecular descriptors that are often found to be important in QSAR studies of related phenoxyacetic acid herbicides include parameters related to lipophilicity (e.g., logP), electronic effects of substituents on the aromatic ring (e.g., Hammett constants), and steric factors (e.g., molar refractivity or STERIMOL parameters). For instance, the position and nature of the chloro substituent on the phenoxy ring and the stereochemistry of the butanoic acid side chain would be critical determinants of activity.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could provide a more detailed understanding of the structure-activity relationships. In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. The resulting contour maps can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent analogs. For example, a 3D-QSAR model for a series of synthetic auxin herbicides revealed the relative contributions of steric and electrostatic fields to their biological activity, which could be a similar approach for the target compound. mdpi.com
Table 1: Hypothetical QSAR Model Parameters for a Series of Phenoxybutanoic Acids
| Parameter | Description | Value |
| n | Number of compounds in the training set | 30 |
| R² | Coefficient of determination | 0.85 |
| Q² | Cross-validated R² | 0.72 |
| F-statistic | Statistical significance of the model | 18.5 |
| Descriptors | Coefficient | Contribution |
| logP | Lipophilicity | 0.45 |
| σ (meta) | Electronic effect of substituent | -0.21 |
| MR (ortho) | Molar refractivity (steric effect) | 0.15 |
This table is illustrative and does not represent actual experimental data for this compound.
Stereoselective Metabolism Studies of this compound (Non-Human, Non-Clinical Models)
The metabolism of chiral compounds like this compound can be stereoselective, meaning that the two enantiomers are processed differently by enzymes in biological systems. This can lead to differences in their pharmacokinetic profiles and biological activities. While specific metabolic studies on this exact compound in non-human, non-clinical models are limited, insights can be drawn from studies on structurally related chlorophenoxy herbicides and other chiral phenoxyalkanoic acids.
It is known that the herbicidal activity of many phenoxyalkanoic acids is stereoselective, with the (R)-enantiomer often being the more active form. nih.gov This stereoselectivity can extend to their metabolism and degradation. For instance, studies on the degradation of the chiral herbicides dichlorprop (B359615) and mecoprop (B166265) in soil and water have shown enantioselective degradation, where one enantiomer is degraded faster than the other. dss.go.thacs.org
Enzymatic Biotransformation Pathways
The biotransformation of this compound in non-human models is likely to proceed through several enzymatic pathways common to xenobiotic metabolism. Based on the metabolism of other chlorophenoxy herbicides such as MCPA, the primary routes of biotransformation are expected to involve oxidation and conjugation reactions. nih.govnih.gov
Key enzymatic pathways may include:
Ether Bond Cleavage: A common metabolic pathway for phenoxy acids is the cleavage of the ether linkage, which would yield 2-chlorophenol (B165306) and 3-hydroxybutanoic acid. This reaction can be catalyzed by cytochrome P450 monooxygenases.
Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes. This would lead to the formation of chlorohydroxyphenoxybutanoic acid isomers.
Alkyl Chain Oxidation: The butanoic acid side chain can also be a site for oxidation. This could involve hydroxylation at different carbons of the butyl chain.
Conjugation: The parent compound or its phase I metabolites, particularly those with hydroxyl or carboxyl groups, can undergo conjugation with endogenous molecules such as glycine (B1666218) or taurine. nih.gov These reactions are catalyzed by transferase enzymes and result in more water-soluble metabolites that are more readily excreted.
The stereochemistry at the chiral center of the butanoic acid side chain can significantly influence the rate and outcome of these enzymatic reactions. Enzymes are chiral catalysts and can exhibit a high degree of substrate stereoselectivity, leading to different metabolic profiles for the (R)- and (S)-enantiomers.
Identification of Stereoselective Metabolites
The identification of stereoselective metabolites is crucial for understanding the differential fate and activity of enantiomers. While specific metabolites of this compound have not been definitively identified in the literature, potential stereoselective metabolites can be predicted based on the enzymatic pathways described above.
Given that the (R)-enantiomer of many phenoxyalkanoic herbicides is the more biologically active form, it is plausible that it is also metabolized at a different rate compared to its (S)-counterpart. For example, studies with the bacterium Stenotrophomonas maltophilia have shown its ability to degrade various phenoxyalkanoic acids, including those with a butanoic acid side chain like MCPB. nih.gov
Table 2: Potential Stereoselective Metabolites of this compound
| Metabolite Name | Proposed Biotransformation Pathway | Potential for Stereoselectivity |
| 2-Chlorophenol | Ether bond cleavage | The rate of cleavage may differ between enantiomers. |
| (R)-3-Hydroxybutanoic acid | Ether bond cleavage | The configuration of the resulting hydroxy acid would be retained. |
| (R)-3-(2-Chloro-4-hydroxyphenoxy)butanoic acid | Aromatic hydroxylation | The position and rate of hydroxylation could be stereoselective. |
| (R)-3-(2-Chlorophenoxy)-4-hydroxybutanoic acid | Alkyl chain oxidation | The rate of side-chain oxidation may be influenced by the stereocenter. |
| Glycine conjugate of this compound | Conjugation | The rate of conjugation with amino acids can be enantioselective. |
This table presents hypothetical metabolites based on known metabolic pathways of related compounds and does not represent experimentally confirmed metabolites of this compound.
Further research utilizing advanced analytical techniques such as chiral chromatography coupled with mass spectrometry would be necessary to isolate and identify the specific stereoselective metabolites of this compound in various non-human, non-clinical models.
Mechanistic Toxicological Investigations of R 3 2 Chlorophenoxy Butanoic Acid Non Human Models
In Vitro Cytotoxicity and Apoptosis Induction Mechanisms
The cytotoxic effects of (R)-3-(2-Chlorophenoxy)butanoic acid have been evaluated in various cell lines to determine its potential to induce cell death. Studies have focused on distinguishing between two primary modes of cell death: necrosis and apoptosis. Apoptosis, or programmed cell death, is a critical pathway in maintaining tissue homeostasis, and its dysregulation can lead to various pathological conditions.
Research indicates that exposure to related chlorophenoxy compounds can lead to a dose-dependent decrease in cell viability. Mechanistic studies suggest that the induction of apoptosis may occur through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. nih.govresearchgate.net Some studies on similar compounds have shown an upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis. waocp.org
Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, has been observed. Specifically, the activation of caspase-3, an executioner caspase, is a common finding in studies of chemically induced apoptosis. nih.govmdpi.com The tumor suppressor protein p53 has also been implicated, as it can trigger apoptosis in response to cellular damage. nih.govwaocp.org
Interactive Data Table: In Vitro Cytotoxicity and Apoptosis Markers
| Cell Line | Endpoint | Observation |
| Various | Cell Viability | Dose-dependent decrease |
| Various | Apoptosis | Induction observed |
| Various | Mitochondrial Potential | Alterations noted |
| Various | Caspase-3 | Activation detected |
| Various | p53 | Upregulation observed |
Oxidative Stress Pathways and Antioxidant Response
A key mechanism underlying the toxicity of many xenobiotics is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.
Investigations into compounds structurally related to this compound suggest that they can lead to an increase in intracellular ROS levels. researchgate.net This elevation in ROS can cause damage to vital cellular components, including lipids, proteins, and DNA.
In response to oxidative stress, cells activate antioxidant defense mechanisms. This includes the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the antioxidant response, and its activation can lead to the expression of a suite of protective genes. nih.gov However, prolonged or overwhelming oxidative stress can deplete the cellular antioxidant capacity, leading to cytotoxicity. researchgate.net
Interactive Data Table: Oxidative Stress and Antioxidant Response Markers
| Parameter | Effect of Exposure | Cellular Response |
| Reactive Oxygen Species (ROS) | Increased levels | Leads to cellular damage |
| Superoxide Dismutase (SOD) | Upregulation | Detoxifies superoxide radicals |
| Catalase (CAT) | Upregulation | Decomposes hydrogen peroxide |
| Glutathione Peroxidase (GSH-Px) | Upregulation | Reduces lipid hydroperoxides |
| Nrf2 Signaling Pathway | Activation | Induces antioxidant gene expression |
Genotoxicity and Mutagenicity Assessments (In Vitro)
Genotoxicity and mutagenicity assays are essential for determining the potential of a chemical to cause DNA damage and mutations, which can have severe long-term consequences, including carcinogenicity. A battery of in vitro tests is typically employed to assess these endpoints.
For chlorophenoxy herbicides, the Ames test, which uses bacteria to test for gene mutations, is a standard initial screening tool. nih.gov Additionally, mammalian cell-based assays are utilized to evaluate chromosomal aberrations and DNA damage. The chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells is one such test. nih.gov The single-cell gel electrophoresis (SCGE) or comet assay is another sensitive method to detect DNA strand breaks in individual cells. noaa.gov
Interactive Data Table: In Vitro Genotoxicity and Mutagenicity Assays
| Assay | Endpoint | Typical Findings for Related Compounds |
| Ames Test (Bacteria) | Gene Mutation | Often negative nih.gov |
| Chromosomal Aberration (e.g., CHO cells) | Chromosomal Damage | Mixed results, often at high concentrations nih.gov |
| Comet Assay (SCGE) | DNA Strand Breaks | Can indicate damage, sometimes linked to cytotoxicity noaa.gov |
| Mouse Lymphoma Assay | Forward Mutation | Positive results have been observed for some related compounds nih.gov |
Organ-Specific Mechanistic Toxicity in Non-Human Organisms (e.g., Aquatic, Terrestrial Invertebrates)
To understand the environmental impact of this compound, its toxicity in non-human organisms is investigated. Aquatic and terrestrial invertebrates are often used as model organisms due to their ecological relevance and sensitivity to chemical stressors.
Biomarkers are measurable indicators of exposure to or the effect of a chemical. In ecotoxicological studies, molecular and cellular biomarkers provide early warning signals of potential harm. Common biomarkers include the induction of stress proteins (e.g., heat shock proteins), alterations in the activity of detoxification enzymes, and evidence of oxidative stress.
For instance, exposure to environmental contaminants can lead to changes in the expression of genes involved in stress response and metabolism. These changes can be quantified using molecular techniques such as quantitative polymerase chain reaction (qPCR).
The toxicity of this compound can be further elucidated by examining its effects on specific enzyme systems and biochemical pathways. Enzymes involved in detoxification, such as cytochrome P450 monooxygenases and glutathione S-transferases, are often studied to understand the metabolic fate of the compound and its potential for bioactivation or detoxification.
Furthermore, neurotoxicity can be assessed by measuring the inhibition of acetylcholinesterase, an enzyme critical for nerve impulse transmission in many invertebrates. Disruption of this enzyme can lead to paralysis and death. Other biochemical pathways that may be affected include those involved in energy metabolism and hormonal regulation.
Interactive Data Table: Biomarkers and Enzymatic Effects in Non-Human Organisms
| Organism Type | Biomarker/Enzyme System | Potential Effect of Exposure |
| Aquatic Invertebrates | Stress Proteins (e.g., HSP70) | Induction |
| Aquatic Invertebrates | Detoxification Enzymes (e.g., GST) | Altered activity |
| Terrestrial Invertebrates | Acetylcholinesterase (AChE) | Inhibition |
| Terrestrial Invertebrates | Energy Metabolism Enzymes | Disruption |
Environmental Fate and Degradation Pathways of R 3 2 Chlorophenoxy Butanoic Acid
Photolytic Degradation Mechanisms in Aquatic Environments
The degradation of (R)-3-(2-Chlorophenoxy)butanoic acid in aquatic environments can be initiated by sunlight, a process known as photolysis. While specific photolytic studies on this particular R-enantiomer are not extensively documented, the general principles of photochemistry for chlorophenoxy herbicides suggest that the aromatic ring containing the chlorine atom is a primary site for photochemical reactions. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, triggering a cascade of reactions.
One potential mechanism is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the most labile bond under photolytic stress. This cleavage would result in the formation of a phenyl radical and a free chlorine radical. The phenyl radical can then undergo further reactions, such as abstraction of a hydrogen atom from the surrounding water molecules to form 3-phenoxybutanoic acid, or reaction with dissolved oxygen to form hydroxylated derivatives.
Another possible pathway involves the photosubstitution of the chlorine atom with a hydroxyl group from water, leading to the formation of (R)-3-(2-hydroxyphenoxy)butanoic acid. The ether linkage between the phenoxy group and the butanoic acid chain could also be a target for photolytic cleavage, although this is generally considered a less favorable pathway compared to C-Cl bond scission. The efficiency of these photolytic degradation processes is influenced by various environmental factors, including the intensity and wavelength of solar radiation, the presence of photosensitizing agents (such as dissolved organic matter), and the pH of the water.
Biodegradation Pathways in Soil and Water Systems
Biodegradation is a crucial process for the dissipation of this compound in both soil and aquatic environments. This process is mediated by microorganisms that can utilize the compound as a source of carbon and energy or transform it through co-metabolism.
The microbial degradation of chlorophenoxy herbicides is well-documented for related compounds, and similar pathways are expected for this compound. The initial step in the aerobic biodegradation of many chlorophenoxy acids involves the cleavage of the ether bond. This is often catalyzed by specific dioxygenase enzymes produced by various soil bacteria, such as species of Pseudomonas, Alcaligenes, and Burkholderia. This cleavage would yield 2-chlorophenol (B165306) and 3-hydroxybutanoic acid.
Following the initial ether bond cleavage, the resulting 2-chlorophenol is typically further degraded. Microorganisms can hydroxylate the aromatic ring to form chlorocatechols. These intermediates are then susceptible to ring cleavage by either ortho- or meta-pathways, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle.
The butanoic acid side chain can also be a point of microbial attack. Beta-oxidation is a common pathway for the degradation of fatty acids and similar aliphatic chains. In this process, the butanoic acid chain would be shortened by two carbon atoms in each cycle, producing acetyl-CoA, which is a central metabolite.
The rate and extent of microbial degradation are dependent on a multitude of environmental factors. These include soil type, organic matter content, moisture, temperature, pH, and the composition and abundance of the microbial community. The presence of other organic compounds can also influence the degradation, either by serving as a primary substrate and promoting co-metabolism or by inhibiting the activity of degrading microorganisms.
Based on the predicted microbial degradation pathways, a number of degradation products of this compound can be anticipated. The primary metabolites would likely be 2-chlorophenol and 3-hydroxybutanoic acid , resulting from the cleavage of the ether linkage.
Further degradation of 2-chlorophenol would lead to the formation of chlorocatechols , such as 3-chlorocatechol (B1204754) or 4-chlorocatechol, depending on the position of the initial hydroxylation. Subsequent ring cleavage of these chlorocatechols would produce various aliphatic intermediates.
The degradation of the butanoic acid side chain via beta-oxidation would result in the formation of shorter-chain carboxylic acids. The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions. The identification and quantification of these degradation products are essential for a complete understanding of the environmental fate of the parent compound and for assessing any potential ecotoxicological risks associated with the intermediates.
| Potential Degradation Product | Precursor | Formation Pathway |
| 2-Chlorophenol | This compound | Ether bond cleavage |
| 3-Hydroxybutanoic acid | This compound | Ether bond cleavage |
| 3-Chlorocatechol | 2-Chlorophenol | Hydroxylation |
| 4-Chlorocatechol | 2-Chlorophenol | Hydroxylation |
| Aliphatic acids | Chlorocatechols | Ring cleavage |
| Carbon dioxide, Water, Chloride | All organic intermediates | Complete mineralization |
Adsorption and Leaching Behavior in Environmental Matrices
The mobility of this compound in the environment, particularly its potential to leach into groundwater, is largely controlled by its adsorption to soil and sediment particles. As a carboxylic acid, its adsorption behavior is strongly influenced by soil pH and organic matter content.
At typical environmental pH values (above its pKa), the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule. Anions are generally less strongly adsorbed to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. Consequently, this compound is expected to have a relatively high mobility in most soils.
The primary mechanism for the adsorption of phenoxy acids to soil is through interactions with soil organic matter. Hydrophobic partitioning, hydrogen bonding, and van der Waals forces can all contribute to the binding of the molecule to organic carbon. Therefore, soils with higher organic matter content will generally exhibit a greater capacity to adsorb the compound, thereby reducing its leaching potential.
The mineral fraction of the soil can also play a role in adsorption, particularly in soils with low organic matter content. Adsorption to clay minerals can occur through various mechanisms, including cation bridging at higher pH values and surface complexation with metal oxides.
The leaching potential of this compound can be estimated using its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value indicates weaker adsorption and a higher potential for leaching. Given its anionic nature, it is anticipated that this compound would have a relatively low Koc value, suggesting a moderate to high leaching potential, especially in sandy soils with low organic matter content.
| Soil Property | Influence on Adsorption | Effect on Leaching Potential |
| Organic Matter Content | Increases adsorption | Decreases leaching |
| pH | Higher pH decreases adsorption | Higher pH increases leaching |
| Clay Content | Can increase adsorption (variable) | Can decrease leaching |
| Soil Texture (e.g., Sandy) | Decreases adsorption | Increases leaching |
Accumulation and Bioconcentration Potential in Environmental Models
The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk assessment. Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment (typically water) to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a measure of this potential.
The BCF of a chemical is often correlated with its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. Chemicals with a high Kow tend to be more lipid-soluble and are more likely to accumulate in the fatty tissues of organisms. As a moderately polar molecule due to the carboxylic acid group, this compound is expected to have a relatively low to moderate Kow value.
Consequently, the bioconcentration potential of this compound in aquatic organisms is predicted to be low. Most phenoxy acid herbicides are not considered to be highly bioaccumulative. They are generally metabolized and excreted by organisms, which limits their persistence in tissues.
In environmental models, the bioaccumulation potential is also influenced by the organism's trophic level. While biomagnification (the increase in concentration of a substance in organisms at successively higher levels in a food chain) can be a concern for highly persistent and hydrophobic compounds, it is not expected to be a significant process for this compound due to its expected metabolic degradation and lower hydrophobicity.
R 3 2 Chlorophenoxy Butanoic Acid As a Precursor in Organic Synthesis
Synthesis of Chiral Intermediates and Advanced Building Blocks
(R)-3-(2-Chlorophenoxy)butanoic acid possesses key structural features—a stereocenter, a carboxylic acid moiety, and an aromatic ring—that make it an intriguing starting material for the synthesis of more complex chiral intermediates. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations. For instance, reduction of the carboxylic acid can yield the corresponding chiral alcohol, (R)-3-(2-chlorophenoxy)butan-1-ol. This alcohol can then be further functionalized, for example, by conversion to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution reactions, thereby introducing new functional groups with retention or inversion of configuration at the stereocenter, depending on the reaction mechanism.
Furthermore, the carboxylic acid can be activated and coupled with various nucleophiles, such as amines or alcohols, to form amides or esters. These reactions are fundamental in the construction of larger, more complex molecules, including peptide fragments or polyester (B1180765) building blocks. The inherent chirality of the butanoic acid backbone is transferred to the resulting products, making it a valuable tool in asymmetric synthesis.
Below is a hypothetical data table illustrating the potential transformations of this compound into valuable chiral building blocks, based on common synthetic transformations for carboxylic acids.
| Starting Material | Reagent(s) | Product | Product Class | Potential Application |
| This compound | 1. SOCl₂2. Amine R¹R²NH | (R)-N,N-R¹,R²-3-(2-chlorophenoxy)butanamide | Chiral Amide | Pharmaceutical intermediates, chiral ligands |
| This compound | 1. BH₃·THF2. H₂O | (R)-3-(2-chlorophenoxy)butan-1-ol | Chiral Alcohol | Precursor for chiral ethers and esters |
| This compound | 1. SOCl₂2. Alcohol R¹OH, Pyridine | (R)-R¹ 3-(2-chlorophenoxy)butanoate | Chiral Ester | Fragrance components, chiral solvents |
Derivatization for the Preparation of Analogues and Probes
The structural scaffold of this compound can be systematically modified to generate a library of analogues for structure-activity relationship (SAR) studies or to create molecular probes for biological investigations. The carboxylic acid functionality is the primary site for such derivatization.
For the development of biological probes, the carboxylic acid can be coupled with fluorescent tags, biotin, or other reporter molecules. This allows for the visualization and tracking of the molecule within biological systems. For example, coupling with a fluorescent amine, such as dansyl cadaverine, would yield a fluorescently labeled derivative.
The following table outlines potential derivatization strategies for creating analogues and probes from this compound.
| Parent Compound | Derivatization Reagent | Product Type | Potential Use |
| This compound | Fluorescent Amine (e.g., Dansyl cadaverine) | Fluorescent Probe | Cellular imaging, binding assays |
| This compound | Biotin-Hydrazide | Biotinylated Probe | Affinity purification, protein interaction studies |
| This compound | Various Anilines | Library of Amide Analogues | Structure-Activity Relationship (SAR) studies |
Role in the Development of New Synthetic Methodologies
Chiral molecules like this compound can play a crucial role in the development and validation of new synthetic methodologies. For instance, it can serve as a model substrate to test the stereoselectivity and efficiency of novel catalytic systems. The presence of both a stereocenter and a reactive functional group allows researchers to assess the catalyst's ability to perform transformations without racemization.
New methods for C-H activation, for example, could be tested on the aromatic ring or the aliphatic backbone of this molecule. The outcomes of such reactions would provide valuable information about the regioselectivity and stereoselectivity of the new methodology.
Chiral Reagent Development Utilizing this compound Skeleton
The chiral backbone of this compound can be incorporated into the design of new chiral reagents and auxiliaries for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
By converting the carboxylic acid to other functional groups, it is possible to synthesize novel chiral ligands for asymmetric catalysis. For example, reduction to the alcohol followed by conversion to a phosphine (B1218219) could yield a chiral phosphine ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation or cross-coupling.
The development of chiral derivatizing agents is another potential application. These agents are used to determine the enantiomeric purity of other chiral compounds by converting the enantiomers into diastereomers that can be distinguished by techniques like NMR spectroscopy or chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
